Product packaging for 1,6,7-Trichlorodibenzofuran(Cat. No.:CAS No. 83704-46-5)

1,6,7-Trichlorodibenzofuran

Cat. No.: B12888615
CAS No.: 83704-46-5
M. Wt: 271.5 g/mol
InChI Key: HEWLCNCSWBMZHG-UHFFFAOYSA-N
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Description

1,6,7-Trichlorodibenzofuran, identified by CAS registry number 83704-46-5, is a specific congener of the polychlorinated dibenzofuran (PCDF) family. This compound has a molecular formula of C12H5Cl3O and a molecular weight of 271.53 g/mol . It is systematically known as PCDF-167, a classification used for tracking individual toxic congeners within this class of chemicals . PCDFs are recognized as persistent organic pollutants (POPs) and are often studied in conjunction with polychlorinated dibenzodioxins (PCDDs) due to their similar properties and structures . Researchers value this compound as a standard in environmental analysis and toxicological studies aimed at understanding the fate, transport, and biological impact of dioxin-like compounds. These compounds are known developmental toxicants and suspected human carcinogens, making them a critical subject of public health and environmental safety research . The primary mechanism of action for the most toxic PCDF congeners involves high-affinity binding to the aryl hydrocarbon receptor (AhR), leading to the disruption of cellular signaling pathways and gene expression . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Cl3O B12888615 1,6,7-Trichlorodibenzofuran CAS No. 83704-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6,7-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWLCNCSWBMZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(O2)C(=C(C=C3)Cl)Cl)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232559
Record name 1,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-46-5
Record name 1,6,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531GCZ1708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Mechanisms and Pathways of Trichlorodibenzofurans

Thermal Synthesis Processes

High-temperature environments, particularly those associated with combustion, provide fertile ground for the synthesis of 1,6,7-trichlorodibenzofuran. Two primary pathways have been identified: the condensation of precursor molecules and de novo synthesis from carbonaceous materials.

Precursor Condensation Pathways

The condensation of chlorinated aromatic compounds, such as chlorinated phenols and chlorobenzenes, is a significant route to the formation of trichlorodibenzofurans. In these reactions, two precursor molecules combine, often facilitated by a metal catalyst, to form the dibenzofuran (B1670420) structure. For instance, the reaction of a dichlorophenol with a monochlorophenol can lead to the formation of a trichlorodibenzofuran. The specific substitution pattern of the resulting isomer, such as the 1,6,7-isomer, is dictated by the chlorination pattern of the initial precursor molecules. While the precise combination of precursors leading specifically to this compound is not extensively detailed in readily available literature, the general mechanism involves the coupling of phenoxy radicals or a related reaction, followed by cyclization to form the dibenzofuran core. Theoretical studies on the formation of trichlorinated dibenzo-p-dioxins from 2,4-dichlorophenol (B122985) and 2,4,5-trichlorophenolate (B1259039) suggest a complex series of reactions involving the formation of a "predioxin" intermediate that can then evolve through various routes to the final product. nih.gov A similar level of complexity is expected for the formation of trichlorodibenzofurans.

De Novo Synthesis from Carbonaceous Materials

De novo synthesis is a critical pathway for the formation of PCDFs in processes like waste incineration. aaqr.org This process involves the formation of these compounds from elemental carbon and a source of chlorine, oxygen, and hydrogen, often on the surface of fly ash particles. ejnet.org The carbonaceous matrix of the fly ash provides the backbone for the dibenzofuran structure, which is then chlorinated. The presence of metal catalysts, particularly copper, is known to significantly promote the de novo synthesis of PCDFs. ejnet.org While the general mechanism is understood, the specific steps that lead to the preferential formation of the this compound isomer within the complex mixture of PCDFs generated through this pathway are not well-defined. The source of chlorine, whether from inorganic chlorides or organochlorine compounds, can also influence the resulting isomer distribution. nih.gov

Influence of Combustion Conditions on Isomer Patterns

The conditions under which combustion occurs play a pivotal role in determining the distribution of PCDF isomers, including this compound. Key factors include temperature, the presence of catalysts, and the chemical composition of the fuel and flue gas.

Temperature: The formation of PCDFs generally occurs in a temperature window of approximately 250°C to 450°C. nih.gov Higher temperatures can lead to the formation of less chlorinated congeners. nih.gov This suggests that at the upper end of this formation window, there might be a shift in the isomer distribution of trichlorodibenzofurans.

The following table summarizes the key factors in thermal synthesis and their influence on the formation of trichlorodibenzofurans.

FactorInfluence on Trichlorodibenzofuran Formation
Precursor Type The specific chlorinated phenols and chlorobenzenes present determine the potential for forming specific trichlorodibenzofuran isomers.
Carbon Source In de novo synthesis, the nature of the carbonaceous material can influence the initial formation of the dibenzofuran structure.
Chlorine Source The availability and type of chlorine source (e.g., HCl, Cl2, metal chlorides) affect the extent of chlorination and potentially the isomer distribution. nih.gov
Temperature Formation is favored in the 250-450°C range. Higher temperatures may favor the formation of less chlorinated dibenzofurans. nih.gov
Catalysts Metal catalysts, especially copper, significantly enhance the rate of formation and can influence the isomer patterns. ejnet.org

Non-Thermal Formation Routes

Beyond high-temperature processes, this compound can also be synthesized in laboratory settings through controlled chemical reactions. These methods are primarily used for producing analytical standards and for research purposes to study the properties of this compound.

Laboratory Synthesis through Chlorination Reactions

One approach to synthesizing trichlorodibenzofurans is through the direct chlorination of the parent compound, dibenzofuran. This typically involves reacting dibenzofuran with a chlorinating agent in the presence of a catalyst. The regioselectivity of the chlorination, which determines the positions of the chlorine atoms on the dibenzofuran ring, is a critical aspect of this method. Achieving a high yield of the specific 1,6,7-isomer requires careful control of reaction conditions, including the choice of chlorinating agent, catalyst, solvent, and temperature. The direct chlorination of dibenzofuran vapor by copper (II) chloride has been shown to be an efficient process, with the distribution of chlorinated dibenzofuran products being dependent on factors like temperature and contact time. nih.gov

Multi-Step Organic Synthetic Approaches

More precise control over the substitution pattern of the final product can be achieved through multi-step organic synthesis. These routes involve building the this compound molecule from smaller, functionalized precursor molecules. While specific, detailed synthetic routes for this compound are not widely published, general strategies for the synthesis of substituted dibenzofurans can be applied. One common approach is the Ullmann condensation, a copper-catalyzed reaction that can be used to form the ether linkage of the dibenzofuran ring. researchgate.net This would typically involve the reaction of a suitably substituted dihalobenzene with a substituted phenol (B47542). For example, a dichlorophenol could be coupled with a bromochlorobenzene to construct the core structure, which could then be further modified if necessary. The synthesis of substituted benzofurans, which are structurally related to dibenzofurans, often involves tandem reactions such as SNAr/5-exo-trig cyclization, highlighting the complexity of these synthetic endeavors. nih.gov

The following table outlines the general approaches for the non-thermal synthesis of this compound.

Synthetic ApproachDescriptionKey Considerations
Direct Chlorination Introduction of chlorine atoms onto the dibenzofuran backbone using a chlorinating agent.Control of regioselectivity to favor the 1,6,7-substitution pattern. Separation of isomers is often required.
Multi-Step Synthesis (e.g., Ullmann Condensation) Stepwise construction of the molecule from smaller, functionalized precursors to ensure the correct placement of chlorine atoms.Requires careful planning of the synthetic route and selection of appropriate starting materials and reaction conditions. researchgate.net

Isomer-Specific Formation Research

The formation of specific trichlorodibenzofuran (TCDF) isomers is not a random process but is significantly influenced by the structure of the chemical precursors and the reaction conditions, such as temperature. Research into these formation pathways has revealed that the chlorine substitution pattern on the precursor molecules, primarily chlorophenols, dictates the resulting congener distribution of TCDFs.

Two primary mechanisms are responsible for the formation of polychlorinated dibenzofurans (PCDFs), including TCDFs: the condensation of precursor chemicals and the de novo synthesis from carbonaceous structures in the presence of chlorine. In the context of isomer specificity, the precursor condensation pathway is of particular interest.

Precursor-Directed Formation

The condensation of chlorophenols is a key pathway for PCDF formation. This process involves the coupling of chlorophenoxy radicals. The structure of the initial chlorophenol molecule directly governs which PCDF isomers can be formed. For a dibenzofuran to be created, two chlorophenol molecules must react and condense. The final chlorine substitution pattern on the dibenzofuran ring is a composite of the patterns on the two original phenol rings.

Studies have shown that at lower pyrolysis temperatures, typically between 320°C and 350°C, the correlation between the precursor's structure and the product's isomer pattern is strong. researchgate.net For example, the pyrolysis of a specific trichlorophenol isomer will lead to a predictable and limited set of TCDF isomers. This specificity is partially lost at higher temperatures (above 400°C), where reactions become more complex and a wider, more complex mixture of PCDF congeners is produced. researchgate.net

The formation pathway involves the coupling of phenoxy radicals at unchlorinated carbon sites that are ortho (adjacent) to the hydroxyl group. This coupling forms a dihydroxybiphenyl intermediate, which then fuses to create the dibenzofuran structure through the loss of a water molecule. Therefore, the positions of chlorine atoms on the precursor phenol ring determine which isomers are favored.

Influence of Temperature and Reaction Conditions

Temperature plays a critical role in determining whether the formation process is governed by kinetics or thermodynamics.

Low Temperatures: At lower temperatures, the reaction is under kinetic control. This means the products that form fastest are the most abundant, even if they are not the most stable. This can lead to a higher yield of specific isomers due to lower activation energy pathways for their formation. capes.gov.br

High Temperatures: At higher temperatures, the system moves towards thermodynamic control. The most chemically stable isomers will be the most prevalent in the final product mixture, and the direct influence of the initial precursor structure is diminished. capes.gov.br

Research on the thermal treatment of 2,4,6-trichlorophenol (B30397) on fly ash, a model for waste incineration conditions, shows the formation of various polychlorinated compounds, including dibenzofurans. nih.govnih.gov While these studies confirm that specific precursors lead to PCDF formation, detailed quantitative breakdowns of the resulting trichlorodibenzofuran isomer distribution are often complex and not fully detailed in all literature.

The table below illustrates the principle of how different trichlorophenol precursors would theoretically lead to the formation of specific TCDF isomers based on established chemical reaction mechanisms. Please note that this table is illustrative of the chemical pathways rather than a representation of experimentally quantified yields from a single source.

Trichlorophenol PrecursorPotential TCDF Isomer Products (Illustrative)Governing Formation Principle
2,4,6-Trichlorophenol1,3,7-TCDF, 1,3,9-TCDFCondensation reactions favor specific isomer patterns based on the precursor's chlorine substitution. osti.gov The self-condensation of 2,4,6-trichlorophenol would lead to products with chlorine atoms at positions corresponding to the precursor's structure.
2,4,5-Trichlorophenol1,3,6-TCDF, 1,3,8-TCDF, 2,4,8-TCDFThis precursor was a key component in the synthesis of the herbicide 2,4,5-T and is known for producing dioxin contaminants. wikipedia.orgpic.int Its condensation would result in a different set of isomers compared to 2,4,6-trichlorophenol.
Mixture of TrichlorophenolsComplex mixture of many TCDF isomers, including potentially this compoundHeating mixtures of different chlorophenols, especially at elevated temperatures, results in a wide array of cross-condensation products, losing the high specificity of single-precursor reactions. researchgate.net

While the specific formation pathway for this compound is not explicitly detailed in the surveyed research, it would be formed through the condensation of appropriate chlorophenol precursors that provide the necessary chlorine atoms at positions 1, 6, and 7 of the final dibenzofuran structure. This would likely occur in environments with complex mixtures of chlorophenols, such as industrial chemical processes or municipal waste incineration.

Environmental Fate and Transformation of Trichlorodibenzofurans

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, primarily driven by physical and chemical factors in the environment.

Photodegradation Pathways and Products

Photodegradation, or photolysis, is a significant abiotic process for the transformation of chlorinated aromatic compounds in the environment, particularly in atmospheric conditions or sunlit surface waters. The primary mechanism often involves the direct absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. For chlorinated compounds like 1,6,7-Trichlorodibenzofuran, the carbon-chlorine (C-Cl) bond is susceptible to homolytic scission. uc.pt This process generates a highly reactive aryl radical and a chlorine radical. The resulting aryl radical can then undergo further reactions, such as hydrogen abstraction from the surrounding medium (e.g., water), leading to the formation of a less chlorinated dibenzofuran (B1670420) congener. While specific product studies for the 1,6,7-isomer are limited, the general pathway for related compounds suggests a stepwise reductive dechlorination process driven by sunlight.

Other Abiotic Transformation Processes (e.g., reduction reactions)

Beyond photolysis, other abiotic reactions can contribute to the transformation of trichlorodibenzofurans. In anaerobic environments such as deep sediments, chemical reduction can occur. This process is distinct from microbial reductive dechlorination but can be facilitated by naturally occurring reducing agents in the soil or sediment matrix. While biological processes are often more significant, the possibility of strictly abiologic reduction of polychlorinated aromatic compounds cannot be entirely dismissed, although some studies have found it not to be a primary pathway in anaerobic sediments for similar compounds. epa.gov

Biotic Transformation and Biodegradation Studies

Biotic transformation, mediated by microorganisms, is a crucial set of pathways for the breakdown of persistent organic pollutants like this compound. Both aerobic and anaerobic conditions harbor distinct microbial communities with different metabolic capabilities for degrading these compounds.

Aerobic Microbial Degradation (e.g., ring-hydroxylating dioxygenases)

Under aerobic conditions, the initial step in the bacterial degradation of dibenzofurans and their chlorinated derivatives is typically catalyzed by ring-hydroxylating dioxygenases. ebi.ac.ukub.edu These enzymes, often called angular dioxygenases, attack the aromatic ring structure. nih.gov

Bacteria such as Sphingomonas sp. strain RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 have been shown to degrade various mono- to trichlorinated dibenzofurans. nih.govresearchgate.net The dioxygenase enzyme system initiates the degradation by inserting two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. ub.edu This attack can occur on either the chlorinated or the non-substituted ring. Subsequent enzymatic steps lead to the opening of the aromatic ring. nih.gov This degradation ultimately results in the formation of chlorinated salicylic (B10762653) acids or chlorinated catechols. nih.govresearchgate.net For instance, the degradation of 2,4,8-Trichlorodibenzofuran by fungi has been shown to produce intermediates like 5-Chlorosalicylic acid. scialert.net

Fungi, particularly white-rot fungi like Cerrena sp., also play a role in aerobic degradation. researchgate.net They utilize powerful, non-specific extracellular ligninolytic enzymes, such as laccase and manganese peroxidase, to oxidize a wide range of persistent pollutants. The degradation of 2,4,8-TCDF by Cerrena sp. F0607 has been demonstrated, highlighting the potential of fungal bioremediation. researchgate.net

Interactive Table 1: Aerobic Degradation of Chlorinated Dibenzofurans

MicroorganismKey Enzyme SystemSubstrate Example(s)Major Metabolite(s)Reference(s)
Sphingomonas sp. strain RW1Angular DioxygenaseMono- and Dichlorinated DibenzofuransChlorinated Salicylates, Chlorinated Catechols researchgate.net
Terrabacter sp. strain DBF63Angular Dioxygenase (DFDO)2-Chlorodibenzofuran (2-CDF)5-Chlorosalicylic acid nih.gov
Fungi (e.g., PL1, 267)Not specified (likely extracellular enzymes)2,4,8-Trichlorodibenzofuran (2,4,8-TCDF)5-Chlorosalicylic acid, 3,5-Dichlorosalicylic acid scialert.net
Cerrena sp. F0607Ligninolytic Enzymes (e.g., Laccase)2,4,8-Trichlorodibenzofuran (2,4,8-TCDF)Not specified researchgate.net

Anaerobic Reductive Dechlorination by Microbial Consortia

In the absence of oxygen, such as in contaminated sediments, a key degradation pathway is anaerobic reductive dechlorination. frtr.gov This process involves microbial consortia where chlorinated dibenzofurans are used as electron acceptors in a process also known as dehalorespiration. epa.govfrtr.gov During this process, chlorine atoms are sequentially removed from the molecule and replaced with hydrogen atoms.

Studies on sediments contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that indigenous microorganisms are capable of dechlorinating these compounds. nih.gov For example, research using 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) as a model compound demonstrated its dechlorination primarily via 1,3,4-trichlorodibenzofuran (B13748373) to 1,3-dichlorodibenzofuran. nih.gov This removal of chlorine atoms, particularly from lateral positions (2, 3, 7, 8), is significant as it can lead to a substantial decrease in the toxicity of the resulting congeners. nih.gov The process is often carried out not by a single bacterial species, but by a synergistic microbial consortium. nih.govfrontiersin.org

Characterization of Dioxin-Degrading Microorganisms and Enzymes

Significant research has focused on identifying and characterizing the specific microorganisms and enzymes responsible for the degradation of dibenzofurans.

Bacteria:

Sphingomonas sp. strain RW1 and Sphingomonas wittichii RW1 are well-studied bacteria capable of utilizing dibenzofuran and some of its lower chlorinated derivatives as a sole carbon and energy source. nih.govresearchgate.netresearchgate.net

Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 possess different types of angular dioxygenases that show activity against mono- to trichlorinated dibenzofurans. nih.gov

Desulfitobacterium species have been identified as key players in anaerobic reductive dechlorination of various chloroaromatic compounds, suggesting their potential role in dibenzofuran degradation. nih.gov

Fungi:

The yeast Trichosporon mucoides , isolated from a dioxin-contaminated soil, has been shown to metabolize dibenzofuran into monohydroxylated intermediates and a ring-cleavage product. nih.gov

Fungi designated PL1 and 267 were screened from nature and demonstrated the ability to degrade 2,4,8-Trichlorodibenzofuran in both liquid culture and soil. scialert.net

Enzymes:

Ring-hydroxylating dioxygenases (Angular dioxygenases): These are multi-component enzyme systems that catalyze the initial and often rate-limiting step in aerobic degradation. ebi.ac.uknih.gov Examples include DF 4,4a-dioxygenase (DFDO) and CAR 1,9a-dioxygenase (CARDO). nih.gov

Ligninolytic enzymes: Produced by fungi, enzymes like laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP) are powerful oxidants that can non-selectively degrade chlorinated dibenzofurans. researchgate.net

Interactive Table 2: Characterized Microorganisms and Their Degradative Enzymes

MicroorganismTypeDegradation TypeKey Enzyme(s)/SystemReference(s)
Sphingomonas sp. RW1BacteriumAerobicAngular Dioxygenase researchgate.net
Terrabacter sp. DBF63BacteriumAerobicDF 4,4a-dioxygenase (DFDO) nih.gov
Pseudomonas sp. CA10BacteriumAerobicCAR 1,9a-dioxygenase (CARDO) nih.gov
Desulfitobacterium hafnienseBacteriumAnaerobicReductive Dehalogenases nih.gov
Cerrena sp. F0607FungusAerobicLaccase, Manganese Peroxidase (MnP) researchgate.net
Trichosporon mucoidesYeast (Fungus)AerobicOxidation/Ring Cleavage Enzymes nih.gov

Environmental Persistence Studies

The structure of a PCDF congener, particularly the number and position of chlorine atoms, is a primary determinant of its environmental half-life. Generally, persistence increases with the degree of chlorination. These compounds are hydrophobic and exhibit low water solubility, causing them to adsorb strongly to soil, sediments, and organic matter, which further limits their availability for degradation. nih.gov

Biodegradation

Microbial degradation of PCDFs is typically a slow process. Studies have shown that while some microorganisms can degrade lower-chlorinated dibenzofurans, higher-chlorinated congeners are significantly more resistant. nih.gov The specific arrangement of chlorine atoms on the dibenzofuran structure heavily influences its susceptibility to microbial attack. Research has demonstrated that certain congeners with at least three chlorine atoms in lateral positions and a fourth chlorine in a neighboring position are highly resistant to biodegradation due to a phenomenon known as the "neighbor effect". nih.gov

Fungal degradation has been identified as a potential pathway for the breakdown of some trichlorodibenzofuran isomers. For instance, studies on 2,4,8-Trichlorodibenzofuran (2,4,8-TCDF) have shown that certain fungi can degrade it in both liquid cultures and soil. researchgate.netscialert.net One study observed that the fungus Cerrena sp. F0607 could effectively degrade 2,4,8-TCDF in a liquid medium. researchgate.net Another investigation involving fungi screened from nature found that selected strains could degrade between 24% and 78% of the 2,4,8-TCDF present in a culture medium over 30 days. scialert.net When applied to soil, one of the more effective fungal strains degraded up to 58% of 2,4,8-TCDF within 30 days. scialert.net However, the degradation rates and pathways are highly dependent on the specific fungal strain and the isomer .

Factors Influencing Biodegradation of PCDFs

FactorInfluence on PersistenceReference
Degree of ChlorinationHigher chlorination generally leads to increased persistence.
Chlorine Atom PositionSpecific substitution patterns, such as the "neighbor effect," can confer high resistance to biodegradation. nih.gov
BioavailabilityStrong sorption to soil and sediment reduces the availability of the compound for microbial degradation. nih.gov
Microbial PopulationThe presence of specific adapted microorganisms (bacteria or fungi) is necessary for degradation to occur. nih.govscialert.net

Abiotic Degradation

Abiotic processes such as photolysis and hydrolysis play a role in the environmental fate of PCDFs, although their significance varies by environmental compartment.

Photolysis: Photodegradation can be a significant transformation pathway for PCDFs present in the atmosphere or in the surface layers of water bodies where they are exposed to sunlight. epa.gov The rate of direct photolysis is generally faster for PCDFs than for the related polychlorinated dibenzo-p-dioxins (PCDDs). However, in environments such as soil and deep sediment, where sunlight cannot penetrate, photolysis is not a relevant degradation process.

Hydrolysis: Based on data for structurally similar compounds, hydrolysis is not considered a significant degradation pathway for trichlorodibenzofurans. The estimated hydrolysis half-life for these compounds is exceedingly long, suggesting a high degree of stability in aqueous environments.

Estimated Environmental Half-Lives for Chlorinated Dibenzofurans

Compound Class / ProcessEstimated Half-LifeEnvironmental CompartmentReference
Hexachlorodibenzofuran (Biodegradation)>260 days to ~20 yearsSoil epa.gov
Hexachlorodibenzofurans (Photolysis)3.3 to 13.3 hoursAir epa.gov
Pentachlorodibenzofuran (Photolysis)~5 hours to 46 daysWater epa.gov
Note: Data is for related PCDF congeners as specific half-life data for this compound is limited. Half-lives are highly variable and depend on specific environmental conditions.

Advanced Analytical Methodologies for Trichlorodibenzofuran Isomer Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) Techniques

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) stands as the gold standard for the analysis of polychlorinated dibenzofurans (PCDFs), including trichlorodibenzofuran isomers. This powerful technique combines the exceptional separation capabilities of capillary gas chromatography with the high sensitivity and specificity of mass spectrometric detection.

The separation of the various trichlorodibenzofuran isomers is a significant analytical challenge due to their similar physicochemical properties. Achieving adequate resolution is paramount for accurate identification and quantification. The choice of the gas chromatography (GC) column is a critical step in method development that significantly impacts the effectiveness of the separation. lcms.cz

Initially, a 5% Phenyl GC column (often referred to as a 5ms column) might be used as the primary column for analysis. windows.net However, to resolve toxic isomers like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) from other isomers, a confirmation column with a different stationary phase, such as 50%-cyanopropylphenyl-dimethylpolysiloxane, is often recommended. windows.net This can necessitate the use of two separate GC-HRMS instruments, which can decrease laboratory productivity and increase costs. windows.net

Advances in column technology have led to the development of specialized columns, such as the ZB-Dioxin column, which can provide high resolution for TCDD and tetrachlorodibenzofuran (TCDF) isomers on a single column. windows.net This enhanced resolution eliminates the need for a secondary confirmation column, making the analysis more efficient and cost-effective. windows.net The selection of the proper column early in the method development process is crucial to obtaining an optimal separation and can prevent unnecessarily complicated and time-consuming optimization. lcms.cz

Table 1: Comparison of GC Columns for Dioxin and Furan Isomer Separation

Column TypeStationary PhaseApplicationAdvantagesDisadvantages
Standard 5% Phenyl 5% Phenyl-dimethylpolysiloxanePrimary analysis of dioxins and furansWidely available and usedMay not resolve all toxic isomers from congeners, often requiring a second confirmation column windows.net
Confirmation Column 50% Cyanopropylphenyl-dimethylpolysiloxaneConfirmation of toxic isomers like 2,3,7,8-TCDDProvides different selectivity to resolve co-eluting peaks from the primary column windows.netRequires a second instrument or re-analysis, increasing time and cost windows.net
Specialized High-Resolution Proprietary (e.g., ZB-Dioxin)High-resolution separation of TCDD and TCDF isomersAchieves required separation on a single column, improving productivity and reducing costs windows.netMay have a higher initial cost compared to standard columns

This table provides a general comparison of GC column types used in the analysis of dioxins and furans.

Following chromatographic separation, mass spectrometry is employed for the detection and quantification of the target analytes. For trace-level analysis of compounds like 1,6,7-trichlorodibenzofuran, Selected Ion Monitoring (SIM) is a commonly used method. taylorandfrancis.com In SIM mode, the mass spectrometer is set to detect only a few specific ions of interest rather than scanning the entire mass range. taylorandfrancis.comlibretexts.org This approach significantly enhances sensitivity and reduces the chemical noise from the sample matrix, allowing for lower detection limits. taylorandfrancis.com

The process involves selecting a characteristic or "quantitation" ion that is ideally unique to the compound of interest. libretexts.org Additional "qualifier" ions are also monitored to confirm the identity of the analyte. taylorandfrancis.com The ratio of the quantitation ion to the qualifier ions should be consistent between the sample and a known standard for positive identification. The quantification of the analyte is typically performed by comparing the peak area of the quantitation ion in the sample to a calibration curve generated from standards of known concentrations. scienceopen.com

Liquid Chromatography-Based Methods (HPLC)

While GC-MS is the predominant technique, high-performance liquid chromatography (HPLC) offers an alternative and complementary approach for the analysis of PCDFs. usgs.gov Automated HPLC systems can be used for the fractionation of complex mixtures of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and PCDFs. usgs.gov

One notable advantage of HPLC is its utility in sample cleanup and fractionation prior to GC-MS analysis. For instance, a porous graphitic carbon (PGC) column can be used in an automated HPLC system to separate PCDDs and PCDFs into a distinct fraction for subsequent analysis. usgs.gov This method has been shown to be faster and use less solvent compared to other fractionation techniques. usgs.gov When it comes to separating isomers, specialized columns are often required due to the similar logD values of these compounds. welch-us.com Phenyl and Pentafluorophenyl (PFP) columns are frequently chosen for their ability to provide hydrophobic interactions, π-π interactions, and spatial selectivity, which are beneficial for separating positional isomers. welch-us.com

Before instrumental analysis, the target analytes must be extracted from the sample matrix and often preconcentrated to levels that can be detected. Cloud-point extraction (CPE) is an environmentally friendly and efficient technique for the extraction and preconcentration of various organic compounds from aqueous samples. jocpr.comnih.gov

This method is based on the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature known as the cloud-point temperature. jocpr.com Above this temperature, the solution separates into a small surfactant-rich phase and a larger aqueous phase. jocpr.com Hydrophobic compounds like trichlorodibenzofurans will preferentially partition into the surfactant-rich phase, thereby being extracted and concentrated from the bulk aqueous sample. jocpr.comresearchgate.net The small volume of the surfactant-rich phase allows for high preconcentration factors. jocpr.com CPE is considered a "green" analytical method because it reduces the use of toxic organic solvents. researchgate.net

Table 2: Key Parameters in Cloud-Point Extraction

ParameterDescriptionImpact on Efficiency
pH The acidity or basicity of the sample solution.Can affect the charge and solubility of the analyte, influencing its partitioning into the micellar phase.
Surfactant Concentration The amount of non-ionic surfactant added to the sample.Must be above the critical micelle concentration (CMC) for micelles to form and enable extraction. jocpr.com
Equilibration Temperature The temperature to which the sample is heated.Must be above the cloud-point temperature to induce phase separation. jocpr.com
Incubation Time The duration for which the sample is held at the equilibration temperature.Allows for the analyte to reach equilibrium between the aqueous and surfactant-rich phases.
Centrifugation The process of spinning the sample to facilitate phase separation.The speed and time of centrifugation are important for achieving a clear separation of the two phases. jocpr.com

This table outlines the critical parameters that need to be optimized for an effective cloud-point extraction procedure.

Immunoassay-Based Screening Methods for Congener Mixtures

Immunoassays offer a rapid and cost-effective approach for screening a large number of samples for the presence of PCDF congeners. d-nb.info These methods utilize the specific binding interaction between an antibody and an antigen (in this case, the PCDF molecule) to detect and quantify the target analytes. d-nb.infonih.gov While not as specific as chromatographic methods for individual isomer identification, immunoassays are valuable tools for preliminary screening to identify contaminated samples that require further analysis.

The effectiveness of an immunoassay is fundamentally dependent on the specificity of the antibodies used. nih.gov Specificity refers to the ability of an antibody to distinguish between different antigens. nih.gov In the context of PCDF analysis, an ideal antibody would bind strongly to the target trichlorodibenzofuran isomers while showing minimal binding to other structurally related compounds.

However, antibodies can exhibit cross-reactivity, which is the extent to which they bind to molecules other than the target antigen. nih.gov Polyclonal and monoclonal antibodies have been shown to cross-react with epitopes on non-target antigens. acs.org This can be a significant issue in the analysis of PCDF mixtures, as an antibody developed for one congener might also bind to other congeners, leading to an overestimation of the total concentration or a false positive result. acs.orgsemanticscholar.org Therefore, characterizing the cross-reactivity profile of the antibodies used in an immunoassay is crucial for interpreting the results accurately. acs.org

Sample Preparation and Clean-up Procedures for Diverse Environmental Matrices

The accurate, isomer-specific analysis of this compound from complex environmental samples is critically dependent on meticulous sample preparation and clean-up. The primary objectives of these procedures are to efficiently extract the target analyte from the sample matrix and to eliminate co-extracted interfering compounds that can compromise analytical sensitivity and accuracy. The selection of an appropriate methodology is contingent upon the specific characteristics of the environmental matrix being analyzed.

A variety of extraction techniques can be employed for solid and liquid samples. For solid matrices such as soil, sediment, and fly ash, Soxhlet extraction using toluene (B28343) is a well-established and robust method. well-labs.com This technique involves the continuous washing of the sample with a cycling solvent, ensuring exhaustive extraction of the target analytes. An alternative for solid samples is pressurized liquid extraction (PLE), which utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and extraction time. For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane (B109758) is a common approach to partition the nonpolar trichlorodibenzofurans from the water phase. well-labs.com

Following extraction, the resulting extract is typically laden with a multitude of interfering compounds, including other polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated biphenyls (PCBs), and polychlorinated diphenyl ethers (PCDPEs), which can be present at concentrations several orders of magnitude higher than the target analyte. hubspotusercontent-na1.net Therefore, a multi-step clean-up procedure is indispensable.

Conventional clean-up protocols often involve column chromatography utilizing a sequence of adsorbents with varying polarities. well-labs.com A common sequence includes silica (B1680970) gel, alumina, and activated carbon. Multilayer silica columns, sometimes impregnated with sulfuric acid, are effective in removing bulk organic interferences. epa.gov Alumina chromatography further separates the analytes from interfering compounds. epa.gov The final and most critical clean-up step for separating planar molecules like this compound from non-planar interferences is chromatography on a column packed with activated carbon. well-labs.com The planar analytes are strongly adsorbed onto the carbon, while non-planar compounds are eluted. The target analytes are then recovered by back-flushing the column with a strong solvent like toluene. well-labs.com

Automated clean-up systems are also available, which integrate these chromatographic steps into a single, computer-controlled instrument, enhancing reproducibility and sample throughput. well-labs.com These systems typically employ pre-packed columns containing silica, alumina, and carbon-based sorbents. well-labs.com

The table below summarizes common sample preparation and clean-up techniques applicable to the analysis of this compound in various environmental matrices.

Environmental MatrixExtraction MethodPrimary Clean-up Techniques
Soil/Sediment Soxhlet Extraction (Toluene), Pressurized Liquid Extraction (PLE)Multilayer Silica Gel Chromatography, Alumina Chromatography, Activated Carbon Chromatography
Water Liquid-Liquid Extraction (Dichloromethane)Alumina Chromatography, Activated Carbon Chromatography
Air (Filters/Sorbents) Soxhlet Extraction (Toluene)Multilayer Silica Gel Chromatography, Alumina Chromatography, Activated Carbon Chromatography
Fly Ash Soxhlet Extraction (Toluene, often preceded by acid treatment)Multilayer Silica Gel Chromatography, Alumina Chromatography, Activated Carbon Chromatography

Quality Assurance and Quality Control in Isomer-Specific Analysis

Rigorous quality assurance (QA) and quality control (QC) measures are paramount to ensure the generation of reliable and legally defensible data in the isomer-specific analysis of this compound. These measures are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting. Standardized protocols, such as those outlined in U.S. EPA Method 1613 and Method 8290A, provide a comprehensive framework for QA/QC in the analysis of polychlorinated dibenzofurans. well-labs.comepa.gov

A cornerstone of QA/QC in this type of analysis is the use of isotopically labeled internal standards. thermofisher.com Prior to extraction, a known amount of a ¹³C₁₂-labeled analog of this compound (if available, or a closely related labeled PCDF congener) is spiked into each sample. epa.gov These internal standards behave chemically and physically similarly to the native analyte throughout the extraction and clean-up procedures. By measuring the recovery of the labeled internal standard, analysts can correct for any losses of the target analyte that may have occurred during sample processing.

In addition to internal standards, recovery (or syringe) standards are added to the sample extract just before instrumental analysis. epa.govthermofisher.com These standards, which are also isotopically labeled but different from the internal standards, are used to assess the efficiency of the instrumental analysis and to calculate the recoveries of the internal standards.

The establishment and verification of the analytical method's performance are crucial QA/QC steps. This includes the determination of method detection limits (MDLs) and quantitation limits (QLs), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Regular analysis of method blanks (a sample matrix free of the analyte that is processed alongside the actual samples) is essential to monitor for potential laboratory contamination.

The use of Certified Reference Materials (CRMs) is another vital component of a robust QA/QC program. sigmaaldrich.com CRMs are well-characterized materials with certified concentrations of the target analytes. nih.gov The analysis of CRMs allows laboratories to assess the accuracy of their analytical method and to demonstrate their proficiency.

Chromatographic performance is also a critical QC parameter. The gas chromatography column must be able to achieve baseline separation of the target isomer from other co-eluting isomers to ensure accurate identification and quantification. epa.gov The resolution of critical isomer pairs should be regularly monitored.

The table below outlines key quality assurance and quality control procedures for the isomer-specific analysis of this compound.

QA/QC ProcedurePurposeFrequencyAcceptance Criteria
Method Blank Analysis To monitor for laboratory contamination.One per analytical batch.Analyte concentration should be below the method detection limit.
Internal Standard Recovery To correct for analyte losses during sample preparation.Every sample.Typically within a range of 40-130%, as defined by the analytical method.
Recovery Standard Recovery To assess instrumental performance and calculate internal standard recoveries.Every sample.Typically within a range of 50-150%, as defined by the analytical method.
Certified Reference Material (CRM) Analysis To assess the accuracy and proficiency of the analytical method.Periodically, as required by laboratory protocols.Measured concentrations should be within the certified range of the CRM.
Chromatographic Resolution Check To ensure adequate separation of isomeric compounds.At the beginning of each analytical sequence.Baseline separation of critical isomer pairs.
Calibration Verification To ensure the stability of the instrument's calibration.Periodically during an analytical sequence.Response factors should be within a specified percentage of the initial calibration.

Environmental Occurrence and Distribution Patterns of Trichlorodibenzofuran Isomers

Global and Regional Environmental Monitoring and Distribution Studies

Global monitoring programs for persistent organic pollutants (POPs) have provided insights into the widespread distribution of polychlorinated dibenzofurans (PCDFs). While these studies often focus on the more toxic 2,3,7,8-substituted congeners, they indicate that trichlorodibenzofuran isomers are present in environmental samples from diverse geographical regions.

Regional studies, particularly in industrialized areas, offer a more detailed picture of trichlorodibenzofuran distribution. For instance, atmospheric monitoring in various regions has shown the presence of different PCDF congeners, with concentrations varying based on proximity to emission sources. However, specific concentration data for 1,6,7-trichlorodibenzofuran is frequently not reported separately from other trichlorodibenzofuran isomers.

Presence in Environmental Compartments

This compound, along with other trichlorodibenzofuran isomers, has been identified in the atmosphere, aquatic systems, and terrestrial environments. Its distribution is governed by its physical and chemical properties, such as its semi-volatility and lipophilicity, which influence its transport and partitioning in the environment.

Industrial processes, particularly combustion and the manufacturing of certain chemicals, are significant sources of trichlorodibenzofurans in the atmosphere. Once emitted, these compounds can undergo long-range atmospheric transport, leading to their deposition in regions far from their original sources. Studies on atmospheric deposition have confirmed the presence of various PCDF congeners, including trichlorodibenzofurans, in both wet and dry deposition samples. The specific contribution of this compound to the total atmospheric burden of PCDFs is not well-documented with precise figures.

In aquatic environments, the hydrophobic nature of this compound leads to its partitioning from the water column into sediments. Consequently, sediments often act as a sink for these compounds. While comprehensive data for this compound in seawater is scarce, studies on river and marine sediments have reported the presence of various PCDF congeners. The analysis of sediment cores can provide historical records of PCDF deposition in aquatic systems. Isomer-specific analysis is crucial for understanding the sources and fate of these compounds in aquatic environments, but detailed data for this compound remains limited.

Table 1: Illustrative Data on Trichlorodibenzofuran (TCDF) Concentrations in Sediments

LocationSample TypeTCDF Concentration (pg/g dry weight)Reference
Industrialized HarborSurface Sediment50 - 200Fictionalized Data for Illustration
Remote LakeSediment Core (10-15 cm)5 - 20Fictionalized Data for Illustration
Urban RiverBank Sediment100 - 500Fictionalized Data for Illustration

Note: This table provides illustrative data for the general class of Trichlorodibenzofurans due to the limited availability of specific quantitative data for the 1,6,7-isomer in publicly accessible literature.

Soils in industrial and urban areas can become contaminated with this compound and other PCDFs through atmospheric deposition and the disposal of contaminated materials. Fly ash from municipal solid waste incinerators is a well-known source of a wide range of PCDF congeners. Analysis of fly ash has revealed complex isomer patterns of trichlorodibenzofurans, although specific concentrations of the 1,6,7-isomer are not always detailed. The presence of these compounds in soil can lead to potential uptake by plants and subsequent entry into the terrestrial food chain.

Table 2: Example of PCDF Congener Profile in Municipal Waste Incinerator Fly Ash

PCDF Congener GroupConcentration Range (ng/g)
Tetrachlorodibenzofurans (TCDFs)10 - 100
Pentachlorodibenzofurans (PeCDFs)20 - 150
Hexachlorodibenzofurans (HxCDFs)30 - 200
Heptachlorodibenzofurans (HpCDFs)20 - 180
Octachlorodibenzofuran (OCDF)10 - 100
Trichlorodibenzofurans (TriCDFs) Data not always specified

Note: This table illustrates a typical congener group distribution in fly ash. Specific concentrations for individual isomers like this compound are often not reported.

Source Identification and Fingerprinting Based on Isomer Profiles

The relative abundance of different PCDF isomers, known as the congener profile or fingerprint, can provide valuable information for identifying the sources of contamination. Different formation processes and industrial sources produce characteristic isomer patterns.

While detailed isomer profiles for trichlorodibenzofurans from various sources are not extensively documented in readily available literature, the principle of using these fingerprints is a key tool in environmental forensics. The presence or relative enrichment of specific isomers, potentially including this compound, could serve as a marker for particular industrial activities or combustion conditions. However, the lack of a comprehensive library of source-specific trichlorodibenzofuran isomer profiles limits the widespread application of this technique for this specific group of compounds.

Computational Chemistry and Molecular Modeling of this compound

The study of this compound, a member of the polychlorinated dibenzofurans (PCDFs), benefits significantly from the application of computational chemistry and molecular modeling. These theoretical approaches provide deep insights into the molecule's characteristics and behavior at an atomic level, which can be challenging or hazardous to determine through experimental means alone.

Computational Chemistry and Molecular Modeling of Trichlorodibenzofurans

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 1,6,7-trichlorodibenzofuran. DFT methods are widely used due to their balance of computational cost and accuracy in predicting molecular properties.

Computational methods are instrumental in determining the three-dimensional structure of this compound. By calculating the molecule's potential energy surface, the most stable geometric arrangement of its atoms (i.e., its equilibrium geometry) can be identified. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy.

For this compound, these calculations would confirm the planar or near-planar structure characteristic of the dibenzofuran (B1670420) backbone. The precise bond lengths and angles are influenced by the positions of the three chlorine atoms, and DFT can quantify these structural parameters. While specific experimental crystallographic data for this particular isomer may be scarce, theoretical calculations provide reliable estimates.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

Parameter Predicted Value
C-C bond lengths (aromatic) ~1.39 - 1.41 Å
C-O bond lengths ~1.37 Å
C-Cl bond lengths ~1.74 Å
Dihedral angle (planarity) < 1°

Note: These are typical values for chlorinated dibenzofurans and would be specifically calculated for the 1,6,7-isomer in a dedicated study.

Conformational analysis for a semi-rigid molecule like this compound is relatively straightforward, as the fused ring system limits conformational freedom. However, computational methods can explore slight puckering of the rings or out-of-plane vibrations, which may be relevant for understanding its interactions with other molecules.

DFT calculations provide a wealth of information about the electronic properties of this compound, which are key to understanding its reactivity and toxicity. Important electronic descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. For this compound, these maps would likely show regions of negative potential around the oxygen and chlorine atoms, indicating their electronegativity and propensity to interact with electrophiles. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack.

Quantum chemical descriptors derived from DFT calculations are also used in Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of PCDFs. researchgate.net Properties such as polarizability, dipole moment, and various hyperpolarizabilities can be correlated with biological activity, such as binding affinity to the aryl hydrocarbon receptor (AhR). researchgate.net

| Polarizability | Tendency of the electron cloud to be distorted by an electric field | Important for predicting intermolecular forces and toxicity |

Computational Approaches to Reaction Mechanism Elucidation (e.g., formation, degradation)

Computational chemistry is invaluable for mapping the reaction pathways for the formation and degradation of this compound. These mechanisms can be complex, involving multiple steps and short-lived, highly reactive intermediates that are difficult to observe experimentally.

Theoretical studies on related compounds, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), have utilized DFT to explore degradation mechanisms. For example, the reaction of TCDF with hydroxyl radicals or hydrogen peroxide has been modeled to understand its transformation in the environment. acs.org These studies calculate the energies of reactants, transition states, and products to determine the most favorable reaction pathways and the associated energy barriers. acs.org

A similar computational approach for this compound would involve:

Identifying potential reactants: This could include atmospheric oxidants like hydroxyl radicals or species involved in industrial or combustion processes.

Mapping the potential energy surface: This involves locating the transition states that connect reactants to products for various possible reaction steps, such as addition, substitution, or ring-opening.

Calculating reaction rates: Using transition state theory, the calculated energy barriers can be used to estimate the rate constants for different degradation pathways.

These computational investigations can help predict the primary degradation products of this compound and assess its persistence in different environmental compartments.

Theoretical Prediction of Environmental Behavior and Fate

Computational models are essential for predicting the environmental fate of this compound, including its transport, distribution, and persistence. whiterose.ac.uk Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose. researchgate.net

These models use calculated molecular descriptors (like those from DFT) to predict key environmental parameters:

Soil Sorption Coefficient (Koc): Predicts the tendency of the compound to adsorb to soil and sediment, affecting its mobility.

Octanol-Water Partition Coefficient (Kow): Indicates the compound's lipophilicity and potential for bioaccumulation in fatty tissues of organisms.

Henry's Law Constant: Relates to the partitioning of the compound between air and water, which is important for modeling atmospheric transport.

Biodegradability: Predictive models, sometimes using machine learning algorithms like support vector machines, can classify compounds as biodegradable or persistent. nih.gov

By inputting the structure of this compound into these predictive models, a profile of its likely environmental behavior can be generated. This is particularly useful given the ethical and practical challenges of conducting extensive environmental studies on such toxic compounds. whiterose.ac.uk These computational toxicology approaches allow for the prioritization of chemicals for further investigation and risk assessment. toxicology.org

Environmental Remediation Strategies for Trichlorodibenzofuran Contamination

Biological Remediation Approaches (Bioremediation)

Biological remediation utilizes living organisms, such as plants and microorganisms, to degrade or sequester contaminants. While this approach has been studied for various PCDF congeners, specific research on 1,6,7-Trichlorodibenzofuran is limited.

Physical and Chemical Remediation Methods

These methods use physical properties or chemical reactions to destroy or contain contaminants.

Adsorption and Immobilization Techniques

Adsorption and immobilization are in-situ remediation technologies that aim to bind contaminants to a solid matrix, thereby reducing their mobility and bioavailability in the environment. These techniques are particularly relevant for chlorinated compounds like this compound, which exhibit strong sorption to organic matter and soils.

Activated carbon (AC) is a widely utilized adsorbent for a range of organic pollutants, including polychlorinated dibenzofurans (PCDFs). ijiset.comnih.gov Its high surface area and porous structure provide ample sites for the adsorption of hydrophobic compounds. ijiset.com Studies on PCDFs have demonstrated high removal efficiencies from various media using activated carbon. For instance, research on the adsorption of PCDDs and PCDFs from n-hexane using commercial activated carbon showed removal efficiencies of 94.7%-98.0% for PCDDs and 99.7%-99.8% for PCDFs. nih.gov The adsorption mechanism is primarily driven by π-π interactions between the aromatic rings of the dibenzofuran (B1670420) molecule and the graphite-like surface of the activated carbon. mdpi.com

The effectiveness of activated carbon adsorption is influenced by several factors, including temperature and the dosage of the adsorbent. An experimental study on the adsorption of gas-phase PCDD/Fs by coal-based activated carbon found that increasing the AC dosage from 0.10 g to 0.20 g at 150 °C increased the adsorption efficiency from 65.8% to 93.0%. mdpi.comresearchgate.net Conversely, increasing the adsorption temperature can decrease the adsorption capacity of activated carbon. mdpi.comresearchgate.net

Biochar, a charcoal-like material produced from the pyrolysis of biomass, has also emerged as a promising sorbent for the immobilization of organic contaminants in soil. nih.govmdpi.comnih.gov Its porous structure and surface functional groups can effectively bind hydrophobic compounds. The application of biochar can also alter soil properties, such as pH, which can further influence the mobility of contaminants. nih.gov The combination of biochar with other agents, such as phosphate-solubilizing bacteria, has been explored to enhance the immobilization of heavy metals, a concept that could potentially be adapted for organic pollutants. nih.gov

Table 1: Factors Influencing the Adsorption Efficiency of Activated Carbon for Polychlorinated Dibenzofurans

FactorInfluence on Adsorption EfficiencyResearch Findings
Adsorbent Dosage Generally, an increase in dosage leads to higher removal efficiency.Increasing activated carbon dosage from 0.10 g to 0.20 g enhanced PCDF adsorption efficiency from 65.8% to 93.0% at 150°C. mdpi.comresearchgate.net
Temperature Higher temperatures can decrease the adsorption capacity.An increase in temperature led to a decrease in the average I-TEQ value of PCDFs adsorbed per gram of activated carbon. mdpi.com
Chlorination Degree The number of chlorine substituents can affect the rate and strength of adsorption.The rate of transfer in the adsorption of PCDFs tends to increase with a decreasing number of chlorine substituents. nih.gov
Molecular Structure The position of chlorine atoms on the dibenzofuran rings influences adsorption strength.Toxic isomers of PCDFs, with vicinal chlorine substituents at the 2, 3, 7, and 8 positions, are relatively strongly adsorbed. nih.gov

Assessment of Remediation Efficiency and Feasibility

The assessment of remediation efficiency and feasibility is a critical step in selecting and implementing the most appropriate strategy for a contaminated site. This evaluation involves a multi-faceted approach that considers technical performance, environmental impact, and economic viability.

Remediation Efficiency Assessment

The primary measure of remediation efficiency for adsorption and immobilization techniques is the reduction in the concentration and bioavailability of the target contaminant. Monitoring of this compound concentrations in soil, water, and potentially in biota is essential to evaluate the effectiveness of the treatment. clu-in.org Analytical techniques such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) are standard methods for the accurate quantification of PCDFs in environmental samples. nih.govepa.gov

Feasibility Assessment

A feasibility study for the remediation of a site contaminated with this compound would typically evaluate several factors:

Technical Feasibility: This involves assessing whether the proposed technology can be successfully implemented at the specific site, considering factors such as the geology, hydrology, and the nature and extent of contamination. epa.gov For in-situ techniques like the application of activated carbon or biochar, considerations include the method of application and the ability to achieve uniform distribution in the contaminated zone.

Environmental Feasibility: The potential environmental impacts of the remediation technology itself are evaluated. For instance, the application of amendments to the soil should not introduce new environmental risks. The long-term stability of the immobilized contaminant is also a key consideration.

Economic Feasibility: The cost-effectiveness of the remediation strategy is a major factor. This includes the capital costs of materials and equipment, as well as long-term operation and monitoring costs. dioxin20xx.org A comparative analysis of different remedial options is often conducted to identify the most economically viable approach that meets the cleanup goals. mdpi.com

Case studies of sites contaminated with PCDFs can provide valuable insights into the feasibility of different remediation approaches. For example, a case study of a German city contaminated by a chloroalkali plant highlighted that a complete destruction of the PCDD/PCDF contamination was not considered feasible due to the high cost. dioxin20xx.org Instead, a strategy involving the substitution and containment of heavily contaminated soils was implemented. dioxin20xx.org

Table 2: Key Parameters for Assessing Remediation Efficiency and Feasibility

Assessment CategoryKey ParametersDescription
Remediation Efficiency Contaminant Concentration ReductionMeasurement of the decrease in this compound levels in soil and/or water post-treatment.
Bioavailability ReductionAssessment of the decrease in the fraction of the contaminant that is available for uptake by organisms.
Long-term StabilityMonitoring to ensure the immobilized contaminant does not remobilize over time.
Feasibility Technical ImplementabilityEvaluation of the practicality of applying the technology at the specific site conditions.
Environmental ImpactAssessment of any adverse effects of the remediation process itself on the environment.
Cost-EffectivenessAnalysis of the overall costs of the remediation strategy in relation to its effectiveness.
Regulatory AcceptanceEnsuring the proposed remediation approach meets the requirements of environmental protection agencies.

Future Research Directions in Trichlorodibenzofuran Studies

Development of Novel Analytical Techniques for Trace Analysis

The accurate detection and quantification of 1,6,7-trichlorodibenzofuran at trace levels in complex environmental matrices remain a significant analytical challenge. Future research will likely focus on developing more sensitive, specific, and cost-effective analytical methods.

High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) is the current gold standard for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govnih.gov However, future advancements may include the use of ultrahigh-resolution mass spectrometers to further enhance selectivity and sensitivity, which is particularly important for distinguishing isomers in complex mixtures. youtube.com Comprehensive two-dimensional gas chromatography (GCxGC) is another promising technique that offers superior separation capabilities for complex samples, and its application to the analysis of PCDD/Fs, including this compound, is an area for further development. diva-portal.org

Additionally, there is a growing need for rapid and field-portable screening methods. The development of biosensors and other innovative detection technologies could provide real-time or near-real-time data on the presence of this compound in the environment, facilitating faster response times for contamination events.

Advanced Computational Modeling for Environmental Dynamics

Computational modeling is an indispensable tool for predicting the environmental fate, transport, and bioaccumulation of persistent organic pollutants like this compound. Future research in this area will likely involve the development of more sophisticated and accurate predictive models.

Quantitative structure-activity relationship (QSAR) models are used to predict the properties and toxicity of chemicals based on their molecular structure. nih.govresearchgate.net The development of more robust QSAR models specifically for PCDFs could improve our ability to predict the behavior of this compound without the need for extensive experimental testing.

Multimedia environmental fate models, which consider the partitioning of chemicals between different environmental compartments such as air, water, soil, and biota, will continue to be refined. nih.gov These models can help to identify major environmental sinks and transformation pathways for this compound. Furthermore, the integration of molecular dynamics simulations could provide a deeper understanding of the interactions of this compound with environmental components at a molecular level.

Innovation in Sustainable Remediation Technologies

The remediation of sites contaminated with this compound and other PCDFs requires effective and environmentally friendly technologies. Future research will focus on developing and optimizing sustainable remediation strategies.

Bioremediation , which utilizes microorganisms to degrade contaminants, is a promising and cost-effective approach. nih.gov Research into identifying and engineering bacteria and fungi with enhanced capabilities to break down chlorinated dibenzofurans could lead to more efficient bioremediation processes. nih.govelsevierpure.comnih.govoup.com

Phytoremediation , the use of plants to remove, degrade, or contain environmental contaminants, is another green technology with potential for PCDF-contaminated sites. nih.govresearchgate.netmdpi.comnih.gov Future studies could focus on identifying plant species that are particularly effective at accumulating or degrading this compound and enhancing their performance through genetic engineering or by optimizing soil conditions.

Advanced oxidation processes and other chemical degradation techniques are also areas of active research. These methods aim to break down persistent pollutants into less harmful substances. The development of more efficient and selective catalysts and reaction conditions will be key to their successful application for the remediation of this compound. Low-temperature thermal desorption is another emerging sustainable remediation technique that shows promise for dibenzofuran-contaminated soils. nih.gov

The use of biosurfactants to enhance the bioavailability of hydrophobic contaminants like this compound for microbial degradation or soil washing is another innovative and sustainable approach. nih.govfrontiersin.orgfrontiersin.org

Integrated Research Approaches for Comprehensive Understanding

A holistic understanding of the risks associated with this compound requires the integration of data and methodologies from various scientific disciplines. Future research will increasingly adopt integrated approaches to provide a more comprehensive picture of the compound's impact.

Systems biology and multi-omics approaches, which involve the analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics, can provide insights into the molecular mechanisms of toxicity of this compound. nih.govufz.denih.govnih.govmdpi.comescholarship.orghh-ra.org These approaches can help to identify key biological pathways affected by exposure and can aid in the development of biomarkers for early detection of adverse health effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.